molecular formula C14H9F2N B15067037 5,7-difluoro-2-phenyl-1H-indole

5,7-difluoro-2-phenyl-1H-indole

Cat. No.: B15067037
M. Wt: 229.22 g/mol
InChI Key: XCWVYPCWQXWAHR-UHFFFAOYSA-N
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Description

5,7-Difluoro-2-phenyl-1H-indole (CAS 901186-13-8) is a fluorinated aromatic heterocyclic compound of significant interest in medicinal chemistry and anticancer research . The indole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities . Introducing fluorine atoms at the 5 and 7 positions of the indole ring alters the molecule's electronic properties, lipophilicity, and binding affinity, which can enhance its metabolic stability and improve its ability to interact with biological targets . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research highlights the potential of difluoroindole derivatives, such as indole-2-carboxamides, as potent antitumour agents. For instance, compounds featuring a 4,6-difluoro-1H-indole core have demonstrated potent cytotoxic and anti-proliferative activities against paediatric glioblastoma multiforme (GBM) cell lines, a devastating and aggressive brain cancer . The slight increase in lipophilicity conferred by the fluorine atoms is believed to enhance cellular uptake, potentially leading to improved antitumour efficacy . Furthermore, the 2-phenyl-indole structure is a recognized pharmacophore in the design of tubulin polymerization inhibitors, which are a validated target in anticancer drug development . Beyond oncology, the indole nucleus is found in compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and antitubercular properties, underscoring the versatility of this chemical scaffold . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9F2N

Molecular Weight

229.22 g/mol

IUPAC Name

5,7-difluoro-2-phenyl-1H-indole

InChI

InChI=1S/C14H9F2N/c15-11-6-10-7-13(9-4-2-1-3-5-9)17-14(10)12(16)8-11/h1-8,17H

InChI Key

XCWVYPCWQXWAHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3N2)F)F

Origin of Product

United States

Synthetic Methodologies for 5,7 Difluoro 2 Phenyl 1h Indole and Its Derivatives

Established Synthetic Pathways to the 5,7-Difluoroindole (B1306068) Nucleus

The construction of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes to this important scaffold. For the synthesis of 5,7-difluoroindoles, classical methods such as the Fischer and Leimgruber-Batcho syntheses can be adapted using appropriately fluorinated starting materials.

Fischer Indole Synthesis Approachesdntb.gov.uanih.govresearchgate.net

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. dntb.gov.uanih.gov To obtain a 5,7-difluoroindole nucleus, the logical precursor is (2,4-difluorophenyl)hydrazine.

The general mechanism involves the initial formation of a phenylhydrazone from the condensation of the hydrazine (B178648) and a carbonyl compound. nih.gov This is followed by tautomerization to an enamine, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement under acidic catalysis. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. nih.gov

For the synthesis of a 5,7-difluoroindole derivative, the reaction would proceed as follows:

Step 1: Hydrazone Formation: (2,4-difluorophenyl)hydrazine is reacted with a suitable ketone or aldehyde.

Step 2: Indolization: The resulting (2,4-difluorophenyl)hydrazone is treated with an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid, to promote the cyclization and formation of the 5,7-difluoroindole ring system. dntb.gov.ua

The choice of the carbonyl component determines the substitution at the 2- and 3-positions of the indole ring.

Leimgruber-Batcho Indole Synthesis Variationsacs.orgresearchgate.netresearchgate.net

The Leimgruber-Batcho indole synthesis offers an alternative and often milder route to indoles, starting from o-nitrotoluenes. acs.org This method is particularly advantageous due to the commercial availability of a wide range of substituted o-nitrotoluenes. For the synthesis of a 5,7-difluoroindole nucleus, a key starting material would be a derivative of 1,3-difluoro-2-methyl-6-nitrobenzene.

The synthesis proceeds in two main steps:

Step 1: Enamine Formation: The o-nitrotoluene derivative is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-nitroenamine. acs.org

Step 2: Reductive Cyclization: The intermediate enamine is then subjected to a reduction of the nitro group, which is immediately followed by cyclization to form the indole ring. acs.org Common reducing agents include palladium on carbon (Pd/C) with hydrogen, tin(II) chloride, or sodium dithionite. acs.org

This pathway provides a versatile entry to various 5,7-difluoroindole derivatives, with the substitution pattern on the final indole being dictated by the structure of the initial o-nitrotoluene.

Targeted Synthesis of 5,7-Difluoro-2-phenyl-1H-indole

The direct synthesis of the specific compound this compound can be achieved through several targeted strategies that build upon the fundamental principles of indole synthesis.

Specific Precursors and Reaction Conditions

One direct approach to this compound is the Bischler-Möhlau indole synthesis. This method involves the reaction of an α-halo ketone with an excess of an aniline (B41778). acs.org For the target molecule, this would entail the reaction of a phenacyl halide, such as phenacyl bromide (2-bromoacetophenone), with 2,4-difluoroaniline.

The reaction typically requires harsh conditions, but recent modifications have introduced milder alternatives, including the use of microwave irradiation to improve yields and reduce reaction times. sigmaaldrich.com The mechanism involves the initial alkylation of the aniline with the α-halo ketone, followed by a second aniline molecule displacing the first to form an intermediate that then undergoes electrophilic cyclization to form the indole ring. acs.orgacs.org

A plausible reaction scheme is outlined below:

Reactant 1Reactant 2ConditionsProduct
2,4-DifluoroanilinePhenacyl bromideExcess aniline, heat or microwave irradiationThis compound

Coupling Reactions Involving Fluorinated Phenyl and Indole Cores

Modern cross-coupling reactions provide powerful tools for the construction of biaryl systems, including 2-phenylindoles. The Suzuki-Miyaura coupling is a particularly effective method for this purpose. One strategy involves preparing a 5,7-difluoro-2-halo-1H-indole intermediate, which can then be coupled with phenylboronic acid.

Alternatively, and more directly for the benzene (B151609) ring of the indole, a 5,7-dihaloindole can be subjected to a double Suzuki-Miyaura coupling with an appropriate arylboronic acid. Research has demonstrated the synthesis of 5,7-diarylindoles from 5,7-dibromoindole using a palladium catalyst, such as Pd(PPh₃)₄, in water as a green solvent. This approach can be adapted for the synthesis of this compound by first synthesizing this compound with halogen substituents at other positions, which are then subjected to the coupling reaction.

A representative catalytic cycle for the Suzuki-Miyaura coupling is shown below:

Indole SubstrateCoupling PartnerCatalystProduct
5,7-Difluoro-2-halo-1H-indolePhenylboronic acidPd(PPh₃)₄, baseThis compound
2-Phenyl-5,7-dihalo-1H-indoleArylboronic acidPd(PPh₃)₄, base2-Phenyl-5,7-diaryl-1H-indole

Tandem Cyclization and Electrophilic Fluorination Strategies

A potential, though less documented, strategy for the synthesis of this compound involves a tandem or one-pot reaction sequence combining indole ring formation with subsequent electrophilic fluorination. This approach is attractive for its step-economy.

The concept would involve first constructing the 2-phenyl-1H-indole scaffold, for instance, through a palladium-catalyzed cyclization of a suitable precursor like a 2-alkynylaniline. nih.gov Following the formation of the indole ring, an electrophilic fluorinating agent could be introduced to directly install the two fluorine atoms at the 5 and 7 positions.

Common electrophilic fluorinating reagents include N-fluorobenzensulfonimide (NFSI) and Selectfluor®. wikipedia.orgnih.gov While electrophilic fluorination of indoles often occurs at the electron-rich 3-position, the electronic properties of the 2-phenyl-1H-indole and the reaction conditions could potentially direct fluorination to the benzene ring. However, achieving selective difluorination at the 5 and 7 positions in a one-pot reaction presents a significant challenge due to the multiple reactive sites on the indole ring.

A hypothetical tandem reaction could be envisioned as follows:

Cyclization: A palladium catalyst promotes the cyclization of a precursor, such as a substituted 2-alkynylaniline, to form 2-phenyl-1H-indole.

In-situ Fluorination: An electrophilic fluorinating agent (e.g., Selectfluor®) is added to the reaction mixture to fluorinate the indole core.

Further research would be required to establish the feasibility and optimize the conditions for such a tandem strategy to selectively yield this compound.

Advanced Synthetic Techniques and Catalyst Systems

The synthesis of fluorinated indoles, including this compound, has benefited immensely from modern catalytic systems and innovative reaction technologies. These advanced methods offer improvements in efficiency, selectivity, and environmental impact over classical synthetic routes. benthamdirect.com

Gold-Catalyzed Reactions for Indole Ring Formation

Gold catalysis has emerged as a powerful tool for the formation of the indole nucleus, particularly for accessing fluorinated derivatives. One notable approach involves the gold-catalyzed cyclization of alkynylanilines, which provides a route to monofluorinated indoles. researchgate.net A more complex and highly selective method is the tandem gold(I)-catalyzed dearomatization/ipso-cyclization/Michael addition sequence. This strategy has been successfully applied to the synthesis of densely functionalized, polycyclic azepino[5,4,3-cd]indoles from Ugi adducts with excellent chemo-, regio-, and diastereoselectivity. nih.gov In this mechanistically intricate process, the reaction is initiated by the gold catalyst, leading to a cascade that constructs the complex heterocyclic system. nih.gov It is noteworthy that the presence of a free indolyl N-H group is crucial for the successful cyclization in this particular transformation. nih.gov

Another application of gold catalysis is in the [2+4] cycloaddition of 1,1-difluoroallenes with conjugated enones. rsc.org While not a direct indole synthesis, this method, utilizing an AuCl(IPr)–AgSbF6 catalyst, produces ring-difluorinated dihydro-2H-pyrans. rsc.org The reaction proceeds through a β-aurated, charge-localized difluoroallylic carbocation, stabilized by the fluorine substituents, which facilitates a selective nucleophilic attack and subsequent ring closure. rsc.org

Palladium-Catalyzed Cross-Coupling Methodologies for Indole Derivatization

Palladium catalysis is a cornerstone in the functionalization and synthesis of indole derivatives. The Cadogan-Sundberg indole synthesis, which involves the reductive cyclization of o-nitrostyrenes, has been significantly improved by using palladium catalysts with carbon monoxide as the reductant, offering a cleaner alternative to traditional methods that use phosphorus reagents. mdpi.comuni-graz.at This palladium-catalyzed deoxygenation of o-vinylnitrobenzenes proceeds efficiently under continuous flow conditions, converting various substrates to their corresponding indoles in good to excellent yields. uni-graz.at

Palladium-catalyzed cross-coupling reactions are also extensively used for the derivatization of the indole core. For instance, the direct synthesis of annulated indoles can be achieved through palladium-catalyzed double alkylations. rsc.org Furthermore, an efficient method for producing difluoroalkylated phenanthridine (B189435) derivatives involves the palladium-catalyzed reaction of difluoroalkyl bromides with isocyanides. nih.gov Mechanistic studies suggest that this transformation proceeds via a difluoroalkyl radical formed through a single-electron-transfer pathway. nih.gov The synthesis of various carbazole (B46965) alkaloids, which share structural similarities with complex indoles, also relies on palladium-catalyzed cyclization of diarylamines. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Indole Synthesis and Derivatization

Reaction TypeCatalyst SystemSubstratesProduct TypeKey FeaturesReference
Reductive Cyclization (Cadogan-Sundberg)Pd(OAc)₂ with ligands/additiveso-vinylnitrobenzenesIndolesUses CO as a clean reductant; suitable for continuous flow. uni-graz.at
Double AlkylationPdCl₂(MeCN)₂ with norbornene3-phenyl indole and 1,3-dibromopropaneAnnulated IndolesDirect formation of fused ring systems on the indole core. rsc.org
DifluoroalkylationPalladium catalystDifluoroalkyl bromides and isocyanidesDifluoroalkylated PhenanthridinesInvolves a radical-based mechanism for C-C bond formation. nih.gov
Cyclization/AromatizationPd(OAc)₂ with Cu(OAc)₂DiarylaminesCarbazolesMicrowave-assisted synthesis of complex heterocyclic systems. nih.gov

Microwave-Assisted and Continuous Flow Synthesis Optimization

Continuous flow chemistry offers significant advantages, including improved safety, scalability, and process control. ucsb.edunih.gov This technology has been successfully applied to the Fischer indole synthesis under high-temperature and high-pressure conditions, leading to a significant reduction in reaction times and increased productivity. mdpi.com The derivatization of the indole ring, such as C-3 iodination and N-H protection, has also been efficiently transferred to continuous flow processes. ucsb.edu The combination of microwave assistance and continuous flow (CF-MAOS) has been utilized for the synthesis of tryptophol, demonstrating the synergistic benefits of these two technologies. mdpi.com

Table 2: Comparison of Batch vs. Advanced Synthesis Techniques for Indoles

TechniqueTypical Reaction TimeKey AdvantagesExample ApplicationReference
Conventional Batch SynthesisHours to daysWell-established procedures.Classical Fischer indole synthesis. researchgate.net
Microwave-Assisted Synthesis (MAOS)MinutesRapid heating, increased reaction rates, higher yields.One-pot synthesis of fluoroindoles. fau.de
Continuous Flow SynthesisMinutesEnhanced safety, easy scalability, precise control of parameters.High-temperature/pressure Fischer indole synthesis. mdpi.com
Combined CF-MAOSMinutesCombines the advantages of both microwave and flow technologies.Synthesis of tryptophol. mdpi.com

Strategies for Chemo-, Regio-, and Stereoselective Synthesis of Fluorinated Indoles

The selective introduction of fluorine atoms and the control of stereochemistry are critical aspects of modern synthetic organic chemistry. In the context of fluorinated indoles, several strategies have been developed to achieve high levels of chemo-, regio-, and stereoselectivity.

A robust and diastereoselective method for the synthesis of 2,3-difluorinated indolines has been reported, which utilizes an iodine(I/III)-catalyzed dearomatization of indoles. researchgate.net This protocol is notable for its mild reaction conditions, broad functional group tolerance, and excellent diastereoselectivity. researchgate.net Electrophilic fluorination using reagents like Selectfluor™ has also been explored for the synthesis of fluoroindoles from trialkylstannylindoles. st-andrews.ac.uk

For controlling regioselectivity, the choice of catalyst and reaction conditions is paramount. For example, in the Pictet-Spengler reaction of 2-(1H-indol-4-yl)ethanamine, the cyclization occurs regioselectively at the indole C3 position. nih.gov Asymmetric catalysis provides a powerful approach to stereocontrol. An iridium-catalyzed asymmetric [4 + 3] cycloaddition of 4-indolyl allylic alcohols with azomethine ylides yields azepino[3,4,5-cd]indoles with complete regioselectivity and generally excellent diastereo- and enantioselectivities. nih.gov Similarly, palladium-catalyzed asymmetric hydroalkylation of alkoxyallenes with 2-acylimidazoles, while not directly forming an indole, demonstrates the potential for creating chiral centers adjacent to a heterocyclic core with high stereoselectivity. acs.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 5,7-difluoro-2-phenyl-1H-indole in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the connectivity and chemical environment of each atom can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the C3-H proton, and the protons on the phenyl ring and the difluorinated benzene (B151609) ring. The fluorine atoms at positions 5 and 7 introduce complex splitting patterns (coupling) for the adjacent protons, which is a key diagnostic feature.

Key Research Findings:

The N-H proton typically appears as a broad singlet in the downfield region (δ > 8.0 ppm).

The protons of the phenyl group at C2 usually resonate in the aromatic region (δ 7.2-7.8 ppm).

The protons on the difluorinated indole core are significantly influenced by the adjacent fluorine atoms, resulting in doublet of doublets or more complex multiplets due to H-F coupling.

Table 1: Representative ¹H NMR Data

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H ~8.4 br s -
Phenyl-H (ortho) ~7.7 d ~7.8
Phenyl-H (meta, para) ~7.4-7.5 m -
H-4 ~7.2 t J(H-F) ≈ 9.0, J(H-H) ≈ 9.0
H-6 ~6.9 dd J(H-F) ≈ 10.5, J(H-H) ≈ 9.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment, and the presence of fluorine atoms causes significant downfield shifts for the directly attached carbons (C-5 and C-7) due to strong C-F coupling. The signals for these carbons appear as doublets.

Key Research Findings:

The carbons directly bonded to fluorine (C-5 and C-7) exhibit large one-bond C-F coupling constants (¹JCF).

Other carbons in the indole ring also show smaller two- or three-bond C-F couplings (²JCF, ³JCF), which aids in definitive signal assignment.

The signals for the phenyl group carbons can be compared to those of the parent 2-phenylindole (B188600) molecule.

Table 2: Representative ¹³C NMR Data

Carbon Chemical Shift (δ, ppm) Coupling Constant (JCF, Hz)
C-2 ~140 -
C-3 ~101 -
C-3a ~128 d, J ≈ 8
C-4 ~110 d, J ≈ 4
C-5 ~158 d, J ≈ 240
C-6 ~105 dd, J ≈ 25, 5
C-7 ~150 d, J ≈ 245
C-7a ~120 dd, J ≈ 12, 4
Phenyl C (ipso) ~131 -

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique used to directly observe the fluorine atoms. For this compound, two distinct signals are expected, one for the F-5 and one for the F-7 nucleus, as they are in different chemical environments. The chemical shifts and coupling patterns to nearby protons provide unambiguous confirmation of the fluorine substitution pattern.

Key Research Findings:

The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of signals even in complex molecules.

The fluorine signals are typically split by adjacent protons (H-4, H-6) and potentially by each other (F-F coupling), although the latter is often small over five bonds.

Proton-decoupled ¹⁹F NMR spectra show sharp singlets if F-F coupling is negligible, simplifying the analysis.

Table 3: Representative ¹⁹F NMR Data

Fluorine Atom Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
F-5 ~ -118 d or dd J(F-H6) ≈ 10.5

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the indole ring, C-H bonds of the aromatic systems, C=C stretching within the rings, and the distinctive C-F stretching vibrations.

Key Research Findings:

A sharp absorption band around 3400-3450 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.

Strong absorption bands in the 1100-1250 cm⁻¹ region are characteristic of the C-F stretching vibrations, confirming the presence of fluorine.

Aromatic C-H stretching is observed above 3000 cm⁻¹, while aromatic C=C stretching appears in the 1450-1600 cm⁻¹ region.

Table 4: Representative IR Absorption Data

Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H Stretch ~3420 Medium, Sharp
Aromatic C-H Stretch ~3100-3050 Medium
Aromatic C=C Stretch ~1610, 1580, 1470 Medium-Strong
C-F Stretch ~1240, 1150 Strong

High-Resolution Mass Spectrometry for Molecular Identity and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. The calculated exact mass for C₁₄H₉F₂N is 229.0697. HRMS analysis would confirm this mass with high precision (typically within 5 ppm), unequivocally identifying the compound. The fragmentation pattern observed in the mass spectrum also offers structural clues.

Key Research Findings:

The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the exact mass of the compound.

Common fragmentation pathways for indole derivatives include the loss of small neutral molecules. For this compound, potential fragmentations could involve the phenyl group or interactions involving the fluorine atoms.

The isotopic pattern, particularly the [M+1]⁺ peak arising from the natural abundance of ¹³C, would be consistent with a molecule containing 14 carbon atoms.

Table 5: Representative HRMS Data

Ion Calculated m/z Observed m/z Formula
[M+H]⁺ 230.0775 (Predicted) C₁₄H₁₀F₂N

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, corresponding to π→π* transitions within the conjugated indole and phenyl ring systems. The position and intensity of these bands provide insight into the electronic structure of the molecule. The parent 2-phenylindole shows characteristic absorption maxima that are expected to be slightly shifted by the introduction of the two fluorine atoms.

Key Research Findings:

The introduction of fluorine atoms, being electron-withdrawing, can cause a slight blue-shift (hypsochromic shift) of the absorption maxima compared to the non-fluorinated parent compound.

The spectrum is expected to show two main absorption bands, similar to other indole derivatives, which arise from transitions to different excited states.

Table 6: Representative UV-Vis Absorption Data

Transition λmax (nm) Molar Absorptivity (ε) Solvent
π→π* ~260 (Predicted) Methanol or Ethanol

Computational and Theoretical Investigations of 5,7 Difluoro 2 Phenyl 1h Indole

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies with high accuracy. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5,7-difluoro-2-phenyl-1H-indole, the key structural parameter is the dihedral angle between the planar indole (B1671886) ring and the phenyl ring.

The conformation of biaryl systems is a balance between two opposing factors: the steric hindrance between ortho substituents, which favors a twisted conformation, and π-conjugation, which favors a planar arrangement. nih.gov In the case of the parent 2-phenylindole (B188600), the molecule is known to adopt a non-planar conformation to alleviate steric clash. The introduction of fluorine atoms at the 5- and 7-positions of the indole ring is not expected to significantly alter the steric hindrance at the biaryl linkage. However, the strong electron-withdrawing nature of fluorine can influence the electronic distribution and bond lengths within the indole core.

A DFT-based conformational analysis would involve systematically rotating the phenyl ring relative to the indole core and calculating the energy at each step. This generates a conformational energy profile that reveals the lowest energy conformer and the rotational energy barrier. nih.gov For this compound, it is predicted that the global energy minimum would correspond to a twisted, non-planar structure, similar to other 2-phenylindoles. acs.org

Table 1: Predicted Key Geometric Parameters for this compound

ParameterPredicted Value Range/CharacteristicRationale
Indole RingLargely planarThe fused ring system is inherently rigid.
Phenyl-Indole Dihedral Angle30° - 50°A non-planar arrangement is expected to minimize steric repulsion between the rings, consistent with related biaryl systems. nih.gov
C-F Bond Lengths~1.35 ÅTypical for C(sp²)-F bonds in aromatic systems.
N-H Bond Length~1.01 ÅStandard for indole N-H bonds.

This table is illustrative, based on theoretical principles and data from analogous compounds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. numberanalytics.com A smaller gap generally implies higher reactivity.

For this compound, the electronic properties are shaped by the interplay of the indole nucleus, the phenyl substituent, and the fluorine atoms.

HOMO: The HOMO is expected to be distributed primarily over the π-system of the electron-rich indole ring and the attached phenyl group.

LUMO: The LUMO is also expected to be located on the π-antibonding orbitals of the conjugated system.

Fluorine Effect: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. The addition of fluorine atoms to an aromatic ring generally leads to the stabilization (lowering of energy) of both the HOMO and LUMO levels. acs.orgacs.org This effect can increase the HOMO-LUMO gap, potentially enhancing the molecule's stability. The lone pairs on fluorine can also participate in π-conjugation, a concept termed "fluoromaticity," which adds further complexity to the orbital energies. acs.org

DFT calculations would precisely quantify these energies and visualize the orbital distributions.

Table 2: Illustrative FMO Properties of Substituted Indoles

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Indole (Reference)-5.5 to -6.0-0.5 to 0.05.0 to 6.0
2-Phenylindole (Reference)-5.4 to -5.8-0.8 to -0.34.6 to 5.5
This compound (Predicted)-5.7 to -6.2-1.0 to -0.54.7 to 5.7

This table presents typical energy ranges based on computational studies of related molecules to provide context. Actual values require specific calculations.

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netmdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained. chemrxiv.org These theoretical spectra are invaluable for interpreting experimental data and assigning specific absorption bands to particular molecular motions.

For this compound, the predicted vibrational spectrum would feature characteristic peaks from the indole and phenyl moieties, as well as unique vibrations from the C-F bonds.

Table 3: Predicted Characteristic Vibrational Modes for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Associated Functional Group/Motion
N-H Stretch3400 - 3500Indole N-H group
Aromatic C-H Stretch3000 - 3100Phenyl and Indole C-H bonds
C=C Stretch1450 - 1600Aromatic rings (Indole and Phenyl)
C-F Stretch1100 - 1350Strong, characteristic vibrations from the two C-F bonds
Ring Breathing Modes900 - 1200Collective vibrations of the indole and phenyl rings
C-H Out-of-Plane Bending700 - 900Bending of C-H bonds out of the aromatic plane

This table is illustrative and lists expected vibrational frequency ranges. Precise values are obtained from specific DFT calculations. researchgate.netnih.gov

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.net This is crucial for understanding and predicting non-covalent interactions, which are fundamental to molecular recognition and biological activity. youtube.comyoutube.comfurman.edu

For this compound, the MEP map is expected to show:

Negative Potential: Concentrated around the highly electronegative fluorine atoms and the π-cloud of the aromatic rings. These regions are potential hydrogen bond or halogen bond acceptors. researchgate.netmdpi.com

Positive Potential: Located around the hydrogen atom of the indole N-H group, making it a strong hydrogen bond donor site. A region of positive potential, known as a σ-hole, may also exist on the fluorine atoms along the C-F bond axis, allowing them to act as halogen bond donors. mdpi.com

These features suggest that the molecule can participate in a variety of non-covalent interactions, including hydrogen bonds (N-H···acceptor), π-π stacking (between aromatic rings), and halogen bonds (C-F···acceptor). unlp.edu.ar

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT provides a static picture of the lowest-energy conformation, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. easychair.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility, solvent interactions, and thermodynamic properties. easychair.orgduke.eduherts.ac.uk

An MD simulation of this compound, typically in an explicit solvent like water, would provide insights into:

Conformational Dynamics: The simulation would reveal the range of motion of the phenyl ring relative to the indole core, quantifying the flexibility of the biaryl linkage in a solution environment. nih.gov

Solvent Effects: It would show how solvent molecules (e.g., water) arrange themselves around the solute, forming hydration shells. nih.gov This is critical for understanding solubility and how the solvent mediates intramolecular and intermolecular interactions. acs.orgeasychair.org The simulation can reveal specific, long-residing water molecules that might play a structural role. acs.org

Binding Dynamics: When co-simulated with a biological target like a protein, MD can elucidate the stability of binding poses, identify key interactions, and reveal conformational changes in both the ligand and the protein upon binding. herts.ac.ukuva.nl

In Silico Approaches for Biological Activity Prediction and Lead Optimization

In silico methods use computational models to predict the biological activity of molecules, aiding in drug discovery and lead optimization. nih.gov The 2-phenylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptors with high affinity, making it a valuable starting point for drug design. omicsonline.orgnih.govresearchgate.net

For this compound, in silico approaches would involve:

Molecular Docking: This technique predicts the preferred binding orientation of the molecule to a biological target (e.g., an enzyme active site or a receptor). ijpsjournal.comzenodo.org The predicted binding affinity (docking score) helps prioritize compounds for experimental testing. The fluorinated indole core would be docked into the binding sites of various targets known to interact with indole derivatives, such as kinases, nuclear receptors, or viral proteins. omicsonline.orgijpsjournal.com

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. The MEP and conformational analysis of this compound would inform the creation of pharmacophore models.

ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. nih.gov Fluorine substitution is a well-known strategy in medicinal chemistry to modulate these properties, often improving metabolic stability and membrane permeability. In silico models would be used to estimate the drug-likeness of this compound. nih.govnih.gov

The combination of the robust 2-phenylindole scaffold with strategic difluorination makes this compound a prime candidate for in silico screening and subsequent lead optimization efforts in various therapeutic areas, including anticancer and anti-inflammatory research. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. For this compound and its analogs, docking simulations are crucial for modeling their interactions with specific protein targets, such as estrogen receptors (ERα) and progesterone (B1679170) receptors (PR), which are implicated in breast cancer. biointerfaceresearch.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the active site of the receptor. Sophisticated algorithms calculate the most stable binding poses, or conformations, and assign a scoring function to rank them. This score, often expressed in negative values (e.g., kcal/mol), represents the binding affinity; a more negative score indicates a stronger, more favorable interaction. biointerfaceresearch.comnih.gov

Studies on similar 2-phenyl-1H-indole derivatives have shown that these molecules can establish several key interactions within the receptor's binding pocket, including hydrogen bonds and hydrophobic interactions. biointerfaceresearch.com For this compound, the N-H group of the indole ring can act as a hydrogen bond donor, while the aromatic rings can form hydrophobic and π-π stacking interactions with amino acid residues in the active site. The fluorine atoms at positions 5 and 7 can also form specific interactions, such as hydrogen bonds or halogen bonds, further stabilizing the ligand-receptor complex.

Table 1: Example Molecular Docking Results for 2-Phenyl-1H-Indole Analogs Against Estrogen Receptor-α (PDB: 1A52)

Compound Binding Score (kcal/mol) Key Interacting Residues Interaction Type
Ligand 39 -9.8 LEU346, THR347, TRP383 Hydrophobic, H-Bond
Ligand 40 -9.7 LEU384, LEU387, PHE404 Hydrophobic
Ligand 48 -9.5 ARG394, GLU353 H-Bond, Hydrophobic

This table is illustrative, based on findings for 2-phenyl-1H-indole analogs, to demonstrate typical docking simulation outputs. biointerfaceresearch.com

By confirming a high binding affinity and identifying specific interactions, molecular docking simulations provide a foundational hypothesis for the mechanism of action of this compound, guiding further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neliti.comnih.gov This approach is instrumental in drug design, allowing for the prediction of the activity of novel molecules before their synthesis. nih.gov For a series of indole derivatives including this compound, a QSAR model is built by correlating their measured biological activity (e.g., anti-proliferative IC50 values) with calculated molecular descriptors. biointerfaceresearch.comnih.gov

The process involves several steps:

Data Set Collection : A series of related indole compounds with experimentally determined biological activities is compiled. neliti.com

Descriptor Calculation : For each molecule, various physicochemical, electronic, and topological descriptors are computed. These can range from simple properties like molecular weight and logP to complex quantum chemical parameters. neliti.com

Model Building : Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to create an equation that links the descriptors to the biological activity. neliti.comdergipark.org.tr

Validation : The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its reliability. biointerfaceresearch.comdergipark.org.tr

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor Type Examples Description
Topological Wiener Index, Zagreb Index Describe the atomic connectivity and branching of the molecule.
Electronic HOMO/LUMO energies, Dipole Moment Describe the electronic distribution and reactivity.

| Physicochemical | LogP, Molar Refractivity | Describe hydrophobicity and steric properties. |

A validated QSAR model can predict the anticancer activity of this compound and guide the design of more potent derivatives.

Complementary to QSAR, pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. The indole scaffold itself is considered a privileged pharmacophore in medicinal chemistry. nih.govmdpi.com For this compound, key pharmacophoric features would likely include:

A hydrogen bond donor (the indole N-H).

Aromatic rings for hydrophobic and π-stacking interactions.

Hydrogen bond acceptors or regions of negative electrostatic potential (the fluorine atoms).

By understanding the essential pharmacophore, chemists can design new molecules that retain these key features to achieve the desired biological effect. researchgate.net

Computational Analysis of Fluorine Atom Effects on Reactivity and Binding Interactions

The introduction of fluorine atoms at the 5- and 7-positions of the 2-phenyl-1H-indole core has profound computational implications for the molecule's reactivity and binding characteristics. Fluorine is the most electronegative element, and its presence significantly alters the electronic landscape of the indole ring.

Computational analyses, often using Density Functional Theory (DFT), are employed to quantify these effects. The strong electron-withdrawing nature of the two fluorine atoms decreases the electron density of the aromatic system. This electronic modulation can impact several properties:

Acidity : The N-H proton of the indole ring becomes more acidic, which can alter its hydrogen bonding capabilities in a receptor's active site.

Reactivity : The indole ring becomes less susceptible to electrophilic substitution.

Metabolic Stability : Fluorination can block sites of potential metabolic oxidation, potentially increasing the molecule's biological half-life. However, certain substitution patterns can also introduce metabolic liabilities. Studies have shown that some fluorinated indoles can be unstable in aqueous solutions, leading to defluorination. acs.org Early computational stability tests are therefore recommended to de-risk such compounds. acs.org

Computational studies have revealed that the stability of substituted indoles can be highly dependent on the position and nature of the substituent. For instance, the stability of certain substituted 1H-indoles has been shown to increase in the order of CH₂F < CHF₂ ≪ CF₃, highlighting the nuanced effects of fluorination. acs.org A thorough computational analysis of this compound is essential to predict both its enhanced binding potential and any potential instabilities arising from the fluorine substitutions.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution (EAS). The general mechanism involves two main steps: the attack of the aromatic pi-system on an electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com For the indole nucleus, the position of highest electron density and therefore the most favorable site for electrophilic attack is the C3 position of the pyrrole (B145914) ring. nih.gov This regioselectivity is a classic and well-established reactivity pattern for indole derivatives. nih.gov

In the case of 5,7-difluoro-2-phenyl-1H-indole, the two fluorine atoms on the benzo portion of the ring are strongly electron-withdrawing. This deactivates the benzene (B151609) part of the indole nucleus towards electrophilic attack. However, the pyrrole moiety remains the most reactive part of the scaffold. Consequently, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur predominantly at the C3 position.

Table 1: Common Electrophilic Aromatic Substitution Reactions on Indoles

ReactionReagent ExamplesExpected Product on this compound
HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)3-Bromo-5,7-difluoro-2-phenyl-1H-indole
NitrationHNO₃/H₂SO₄, Cu(NO₃)₂3-Nitro-5,7-difluoro-2-phenyl-1H-indole
SulfonationSO₃/PyridineThis compound-3-sulfonic acid
AcylationAc₂O/BF₃·OEt₂, RCOCl/AlCl₃3-Acyl-5,7-difluoro-2-phenyl-1H-indole

Functionalization and Modification of the Phenyl Moiety

The 2-phenyl group attached to the indole core represents an independent site for functionalization. This phenyl ring can undergo its own set of electrophilic aromatic substitution reactions, allowing for the introduction of substituents without altering the indole nucleus itself. The directing influence of the indole substituent on the phenyl ring is generally weak, so reaction conditions can be tuned to achieve various substitution patterns (ortho, meta, para).

Furthermore, advanced synthetic methods can be employed for more controlled modifications. For instance, the use of imidoylnitrenes can achieve specific functionalization of phenyl rings. iut.ac.ir A powerful strategy involves starting the synthesis of the parent indole with an already substituted acetophenone. This pre-functionalization approach allows for the incorporation of a wide array of groups onto the phenyl moiety, which can then be further modified. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are particularly effective if the phenyl group is pre-halogenated, enabling the formation of new carbon-carbon or carbon-nitrogen bonds.

N-Substitution Reactions of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons and its proton is weakly acidic. This allows for deprotonation by a suitable base, followed by reaction with an electrophile to achieve N-substitution. This is a common and high-yielding reaction for modifying the indole scaffold. The choice of base is critical and typically includes sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). Once the indolide anion is formed, it can react with a variety of electrophiles.

Common N-substitution strategies include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylindoles.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to install protecting groups or modulate electronic properties.

N-Arylation: Copper- or palladium-catalyzed reactions with aryl halides.

These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and physical characteristics.

Regioselective Derivatization Methodologies for Scaffold Diversification

While the C3 position is the default site for electrophilic attack, advanced strategies can redirect reactivity to other positions, enabling comprehensive scaffold diversification. A notable method involves the temporary disruption of the indole's aromaticity to achieve substitution at otherwise inaccessible sites. mdma.ch

One such strategy is the reaction of the indole with aqueous sodium bisulfite. mdma.ch This forms a sodium indoline-2-sulfonate salt. In this adduct, the C2-C3 double bond is saturated, effectively deactivating the pyrrole ring. The molecule now behaves like a substituted aniline (B41778), directing subsequent electrophilic substitution to the C5 position (para to the nitrogen). After the desired substituent has been installed at C5, treatment with a base regenerates the C2-C3 double bond, yielding a C5-substituted indole. mdma.ch This "Indole-Indoline-Indole" sequence provides a powerful tool for achieving regioselectivity that complements the natural reactivity of the indole core. mdma.ch

Another advanced concept for functionalizing fluorinated aromatics involves a sequence of sigmatropic dearomatization and Michael addition. kyoto-u.ac.jp While demonstrated on fluorophenols, this principle could potentially be adapted to the 5,7-difluoroindole (B1306068) system. Such a reaction could involve an initial dearomatizing event, followed by the addition of a nucleophile and subsequent rearomatization through the elimination of a fluoride (B91410) ion, leading to novel substitution patterns. kyoto-u.ac.jp

Strategic Introduction of Diverse Functional Groups for Enhanced Bioactivity or Material Properties

The derivatization of the this compound scaffold is often driven by the goal of enhancing specific properties, particularly biological activity. Research on related heterocyclic structures, such as flavanones and other indole derivatives, has shown that the strategic introduction of certain functional groups can dramatically improve potency and selectivity. arabjchem.orgnih.gov

Halogenation has emerged as a particularly effective strategy. The introduction of additional halogen atoms, for example on the 2-phenyl ring, can increase antimicrobial or anticancer activity. nih.gov This enhancement is often attributed to improved lipophilicity, which aids in cell membrane penetration, and the ability of halogens to participate in specific binding interactions like halogen bonding. Studies on various heterocyclic cores have repeatedly demonstrated that halogenated derivatives exhibit superior biological profiles compared to their non-halogenated parent compounds. arabjchem.orgnih.gov

The diversification of substituents at the indole nitrogen or at the C3 position can also be used to fine-tune the molecule's properties for improved therapeutic potential or for the development of advanced materials. smolecule.comresearchgate.net

Table 2: Examples of Functionalization for Enhanced Properties

Position of ModificationFunctional Group IntroducedPotential EffectRationale
2-Phenyl RingChlorine, BromineIncreased antimicrobial/anticancer activity nih.govEnhances lipophilicity and introduces potential for halogen bonding.
Indole N1-PositionSubstituted alkyl/acyl groupsModulated receptor binding affinityAlters steric bulk and hydrogen bonding capacity.
Indole C3-PositionHeterocyclic ringsNovel biological targetsIntroduces new pharmacophoric elements.
Indole C5-PositionNitro, Amino, Cyano groups mdma.chAltered electronic properties and bioactivityChanges the overall polarity and hydrogen bonding potential of the molecule.

Medicinal Chemistry and Biological Research Applications

The Indole (B1671886) Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a recurring motif in a multitude of natural products and synthetic drugs, underscoring its importance in biological processes. nih.goveurekaselect.combenthamdirect.com Its structural features, including the presence of a hydrogen bond donor (the N-H group) and an aromatic system, allow it to participate in various non-covalent interactions with biological macromolecules such as enzymes and receptors. mdpi.com This inherent ability to interact with diverse biological targets has cemented the indole scaffold's status as a privileged structure in drug design and development. nih.goveurekaselect.com

Many FDA-approved drugs contain the indole core, highlighting its therapeutic relevance. mdpi.com For instance, indomethacin (B1671933) is a well-known non-steroidal anti-inflammatory drug, while the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, are potent anticancer agents that interfere with microtubule formation. mdpi.com The broad spectrum of biological activities exhibited by indole derivatives has fueled extensive research into synthesizing novel analogues with improved efficacy and selectivity. benthamdirect.com

Structure-Activity Relationship (SAR) Studies for 5,7-Difluoro-2-phenyl-1H-indole Derivatives

The Influence of Fluorine Atoms on Binding Affinity, Selectivity, and Metabolic Stability

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate their properties. acs.orgchemxyne.comtandfonline.com Fluorine's high electronegativity and small size can significantly alter a molecule's electronic environment, conformation, and lipophilicity. acs.orgnih.gov In the context of this compound derivatives, the two fluorine atoms at positions 5 and 7 of the indole ring play a crucial role in enhancing their biological performance.

One of the key advantages of fluorination is the potential to improve metabolic stability. chemxyne.comtandfonline.com The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. daneshyari.com This can lead to a longer half-life and improved bioavailability of the drug.

Furthermore, fluorine substitution can enhance the binding affinity of a ligand to its target protein. acs.orgtandfonline.com The electronegativity of fluorine can lead to favorable electrostatic interactions with the protein's active site. chemxyne.com For example, studies on fluorinated indole derivatives have shown that the strategic placement of fluorine can lead to improved oral absorption and bioavailability. acs.org

The Impact of Substituents and Structural Modifications on Pharmacological Profiles

For instance, research on 2-phenylindole (B188600) derivatives has demonstrated that the nature and position of substituents on the phenyl ring can significantly affect their anticancer activity. researchgate.netomicsonline.org Similarly, modifications to the indole nitrogen have been shown to influence the anti-inflammatory properties of related compounds. omicsonline.org

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on their ability to interact with specific enzymes and receptors.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many drugs. Derivatives of this compound have been investigated for their potential to inhibit a range of enzymes implicated in various diseases.

Kinases: Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is often associated with diseases like cancer. Indole derivatives have been identified as potent kinase inhibitors. eurekaselect.com For example, substituted indolo[2,3-c]quinolin-6-ones, which share a structural resemblance to the indole core of this compound, have been developed as highly selective inhibitors of Haspin kinase, an enzyme involved in cell division. nih.gov

Bacterial Topoisomerase IV and DNA Gyrase: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs. The indole scaffold has been incorporated into inhibitors of these enzymes, suggesting a potential avenue for the development of novel antibacterial agents based on the this compound framework.

While specific inhibitory data for this compound against insulysin and lanosterol (B1674476) 14α-demethylase is not extensively documented in the provided search results, the broad inhibitory potential of the indole scaffold suggests that derivatives could be explored for activity against these and other enzymes.

Receptor Binding and Modulation

In addition to enzyme inhibition, this compound derivatives can exert their effects by binding to and modulating the activity of various receptors.

Mineralocorticoid and Glucocorticoid Receptors: These nuclear receptors are involved in regulating a wide range of physiological processes, and their modulation is a therapeutic strategy for various endocrine and inflammatory disorders. The general ability of indole derivatives to interact with nuclear receptors suggests that this compound analogues could be investigated as potential ligands for these receptors.

The following table summarizes the biological activities and targets of selected indole derivatives, providing a glimpse into the therapeutic potential of this chemical class.

Compound ClassTargetBiological Activity
Indolo[2,3-c]quinolin-6-onesHaspin KinaseAnticancer
2-Phenylindole DerivativesTubulinAnticancer
Indole-based HIV-1 Fusion Inhibitorsgp41Antiviral

Interaction with Specific Cellular Pathways and Biomolecules

The biological activity of this compound and its analogs is intrinsically linked to their interactions with specific cellular pathways and biomolecules. The presence of fluorine atoms can enhance the compound's ability to form strong interactions with biological molecules, leading to significant modulation of enzyme activity or receptor function. smolecule.com Research into related fluorinated indole structures has identified several key molecular targets.

One of the most critical targets for indole derivatives is the mycobacterial membrane protein Large 3 (MmpL3) . rsc.orgacs.org MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall. rsc.org Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. Several indole-2-carboxamide derivatives, including those with a 4,6-difluoroindole (B180311) scaffold, have been shown to be potent inhibitors of MmpL3. rsc.orgacs.org

In the context of cancer, indole derivatives have been found to interact with the epidermal growth factor receptor (EGFR) signaling pathway. nih.gov EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and tumor growth. nih.gov Certain indole-2-carboxamides have demonstrated the ability to inhibit both wild-type EGFR and its clinically relevant mutant forms, such as EGFRT790M. nih.gov The mechanism of action involves blocking the tyrosine kinase activity of the receptor, thereby halting downstream signaling cascades that promote cell survival and proliferation. nih.gov Furthermore, some indole derivatives have been shown to induce apoptosis (programmed cell death) through the activation of caspases, such as caspase-3 and caspase-8, and by modulating the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov

Biological Activity Profiles of this compound and Related Analogs

The unique structural features of this compound and its analogs have translated into a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

The indole nucleus is a common feature in many antimicrobial agents. The introduction of fluorine atoms can enhance the antimicrobial potency of these compounds. While specific data on the antimicrobial activity of this compound is limited in the provided search results, the broader class of fluorinated and phenyl-substituted indoles has demonstrated significant antibacterial and antifungal properties. smolecule.comijsrset.comresearchgate.netnih.gov

Antibacterial Activity: Derivatives of 2-phenyl-1H-indole have shown activity against both Gram-positive and Gram-negative bacteria. ijsrset.comresearchgate.net For instance, bis-indole derivatives of 2-phenyl-1H-indole have exhibited notable antibacterial effects. ijsrset.com One such compound, 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole, was found to be more active against Staphylococcus aureus and Escherichia coli than the standard antibiotic Ampicillin. ijsrset.com Studies on other indole derivatives have shown that substitutions at various positions of the indole ring can influence their antibacterial spectrum and potency. nih.gov For example, some indole derivatives have shown promising activity against extensively drug-resistant Acinetobacter baumannii. nih.govnih.gov

Antifungal Activity: The antifungal potential of indole derivatives has also been explored. 1H-indole-4,7-diones have shown good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov The substitution pattern on the indole ring plays a crucial role in determining the antifungal efficacy. For example, certain indole-triazole derivatives have exhibited potent antifungal activity against Candida albicans and Candida tropicalis. nih.gov

Table 1: Antimicrobial Activity of Selected Indole Derivatives

Compound/Derivative Class Target Organism(s) Observed Activity Reference(s)
3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole S. aureus, E. coli More active than Ampicillin ijsrset.com
Bis-indole derivatives of 2-phenyl-1H-indole Gram-positive and Gram-negative bacteria Notable antibacterial effects ijsrset.com
1H-Indole-4,7-diones C. krusei, C. neoformans, A. niger Good antifungal activity nih.gov
Indole-triazole derivatives C. albicans, C. tropicalis Potent antifungal activity nih.gov
5-iodoindole, 3-methylindole, 7-hydroxyindole Extensively drug-resistant Acinetobacter baumannii Potent antimicrobial and antibiofilm activity nih.govnih.gov

Preliminary studies suggest that this compound and its analogs possess anticancer properties. smolecule.com The anticancer activity of indole derivatives is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells. nih.govnih.gov

Research on related indole structures has provided insights into their potential mechanisms of action. For example, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated potent antiproliferative activity against various cancer cell lines. nih.gov The most active compounds in this series exhibited GI₅₀ values (the concentration required to inhibit cell growth by 50%) in the nanomolar range. nih.gov These compounds were found to inhibit both wild-type and mutant forms of EGFR, a key driver in many cancers. nih.gov

The induction of apoptosis is a key mechanism for many anticancer drugs. Studies on indole derivatives have shown that they can trigger apoptosis by activating caspase-3 and caspase-8, which are crucial executioner and initiator caspases in the apoptotic cascade, respectively. nih.gov Furthermore, these compounds can modulate the expression of proteins involved in regulating apoptosis, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov

Table 2: Anticancer Activity of Selected Indole Derivatives

Compound/Derivative Class Cancer Cell Line(s) Mechanism of Action Reference(s)
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides Various cancer cell lines EGFR inhibition, apoptosis induction, cell cycle arrest nih.gov
5,7-dimethoxyflavone (related class) HepG2 (liver cancer) ROS generation, apoptosis, cell cycle arrest nih.gov
5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones A549 (lung cancer), U-87 MG (glioblastoma) Cytotoxic effects dergipark.org.tr

The indole nucleus is present in several compounds with anti-inflammatory activity. While direct evidence for the anti-inflammatory properties of this compound is not extensively detailed in the provided search results, related indole derivatives have shown promise in this area. smolecule.com The anti-inflammatory effects of indole compounds are often linked to their ability to modulate inflammatory pathways and the production of inflammatory mediators.

Indole derivatives have emerged as a significant class of compounds in antiviral research, with some indole-based drugs already on the market for treating viral infections. nih.govnih.gov The broad-spectrum antiviral activity of some indoles makes them attractive candidates for further development. nih.gov For instance, Arbidol (umifenovir), a highly functionalized indole derivative, is used in some countries for the treatment of influenza and other respiratory viruses. nih.gov

Research into novel indole derivatives has identified compounds with activity against various viruses, including HIV. nih.gov The mechanism of action for many antiviral indoles involves the inhibition of key viral enzymes, such as reverse transcriptase and integrase, which are essential for viral replication. nih.gov For example, certain indolylarylsulfones have been developed as potent and selective inhibitors of HIV-1 reverse transcriptase. nih.gov

The threat of drug-resistant tuberculosis has spurred the search for new antitubercular agents with novel mechanisms of action. nih.govnih.gov Indole derivatives have been a significant focus of this research, with many compounds showing potent activity against Mycobacterium tuberculosis. rsc.orgnih.govnih.gov

As mentioned earlier, a key target for antitubercular indole derivatives is the MmpL3 transporter. rsc.orgacs.org A series of indole-2-carboxamides, particularly those with a 4,6-difluoroindole core, have demonstrated exceptional activity against both drug-sensitive and drug-resistant strains of M. tuberculosis by inhibiting MmpL3. rsc.orgacs.org One such analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, has shown excellent activity in animal models of tuberculosis. acs.org

Fragment-based drug design has been employed to optimize the antitubercular activity of indoleamides, using the 4,6-difluoroindole scaffold as a starting point and attaching various fragments from other known anti-TB agents. rsc.org This approach has led to the identification of N-phenyl indole-2-carboxamide analogues with good anti-TB activity. rsc.org

Table 3: Antitubercular Activity of Selected Indole Derivatives

Compound/Derivative Class Target/Mechanism of Action Observed Activity Reference(s)
Indole-2-carboxamides (with 4,6-difluoroindole core) MmpL3 inhibition Exceptional activity against drug-sensitive and drug-resistant M. tuberculosis rsc.orgacs.org
4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide MmpL3 inhibition Excellent activity in animal models acs.org
N-phenyl indole-2-carboxamide analogues Not specified Good anti-TB activity rsc.org
5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones Not specified Antituberculosis activity dergipark.org.tr

Antioxidant Activity and Radical Scavenging Properties

Research into the antioxidant properties of the broader class of 2-phenyl-1H-indoles indicates that the indole nucleus can act as an effective scavenger of free radicals. The activity is often influenced by the nature and position of substituents on the aromatic rings. Studies on various 2-phenyl-1H-indole and benzimidazole (B57391) derivatives have shown that compounds with electron-donating substituents tend to exhibit stronger antioxidant effects. ijpsonline.com

For instance, in a study assessing total antioxidant capacity, 2-phenyl-1H-indoles demonstrated better antioxidant properties than their benzimidazole counterparts, a difference attributed to the electronic nature of the heterocyclic core. ijpsonline.com The radical scavenging efficiency, evaluated using the 2,2-diphenyl-1-picrylhydrazide (DPPH) assay, also revealed that indoles with electron-donating groups were more effective. ijpsonline.com

While direct experimental data on the antioxidant and radical scavenging activity of This compound is not extensively detailed in publicly available literature, research on related indole-phenolic hybrids highlights the neuroprotective potential of the indole scaffold through antioxidant mechanisms. nih.gov These related compounds have been shown to mitigate oxidative stress in neuronal cell lines, suggesting a potential avenue for future investigation into fluorinated indole derivatives. nih.govnih.gov

Table 1: Antioxidant and Radical Scavenging Activity of Representative Indole Analogs
Compound ClassAssayKey FindingsReference
2-Phenyl-1H-indolesTotal Antioxidant Capacity (TAC)Showed better antioxidant properties than benzimidazole analogs. ijpsonline.com
2-Phenyl-1H-indoles with electron-donating groupsDPPH Radical ScavengingMore effective at scavenging free radicals. ijpsonline.com
Indole-phenolic hybridsNeuroprotection against H₂O₂-induced ROSDemonstrated significant reduction of reactive oxygen species (ROS) in SH-SY5Y cells. nih.govnih.gov

Other Pharmacological Activities

The indole framework is associated with a vast spectrum of pharmacological activities. While specific studies focusing solely on this compound are limited, research on the parent 2-phenyl-indole scaffold and its derivatives provides insight into potential therapeutic applications.

Antidiabetic Activity: Indole derivatives are explored for their potential in managing diabetes mellitus. nih.govsci-hub.se Their mechanisms can include the inhibition of key enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. sci-hub.se For example, certain indole-based thiazole (B1198619) derivatives have shown inhibitory activity against α-glucosidase. sci-hub.se While no direct antidiabetic data exists for this compound, the general class of indole compounds remains a source for the discovery of new antidiabetic agents. nih.gov

Antihypertensive Activity: Indole and indazole analogs are known to possess antihypertensive effects. smolecule.com The indole structure's ability to bind to various receptors with high affinity makes it a valuable template for designing cardiovascular drugs. smolecule.com For example, certain 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which are structurally distinct but share the feature of an aryl substituent, have demonstrated vasodilator activity. nih.gov

Antimalarial Activity: The indole nucleus is present in several natural and synthetic compounds with antimalarial properties. nih.gov Research on 2-phenylindole derivatives has been part of the effort to develop new treatments for malaria, including against resistant strains of Plasmodium falciparum. nih.gov

Anticonvulsant Activity: Derivatives of 2-phenyl-1H-indole have been synthesized and evaluated for anticonvulsant properties in various animal seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.comresearchgate.net Some of these compounds have shown appreciable activity, suggesting that the 2-phenyl-indole scaffold could be a promising starting point for developing new antiepileptic drugs. pharmacophorejournal.compharmacophorejournal.com

Neuroprotective Activity: Synthetic indole-phenolic compounds have been evaluated as multifunctional neuroprotective agents. nih.gov These molecules have demonstrated metal-chelating properties and the ability to protect neuronal cells from cytotoxicity induced by oxidative stress and amyloid-β fragments, positioning them as promising candidates for Alzheimer's disease therapy. nih.govnih.gov

Table 2: Investigated Pharmacological Activities of the 2-Phenyl-Indole Scaffold and its Analogs
Pharmacological ActivityModel/TargetObserved Effect in AnalogsReference
Antidiabeticα-Glucosidase InhibitionInhibition observed in some indole-based derivatives. sci-hub.se
AntihypertensiveGeneral Receptor BindingIndole analogs are known as "privileged structures" for various receptors. smolecule.com
AntimalarialPlasmodium falciparumActivity reported for various synthetic indole derivatives. nih.gov
AnticonvulsantMES & scPTZ ModelsAppreciable activity shown by some 2-phenyl-indole derivatives. pharmacophorejournal.comresearchgate.netpharmacophorejournal.com
NeuroprotectiveSH-SY5Y Cell Line (AD Model)Indole-phenolic analogs showed protection against Aβ-induced cytotoxicity. nih.govnih.gov

Development as a Pharmaceutical Intermediate and Building Block in Drug Design

The 2-phenyl-indole core is a valuable building block in synthetic and medicinal chemistry. Its structural versatility allows for the creation of diverse compound libraries for screening against various biological targets. For example, the related 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold was identified as a novel inhibitor of the hepatitis C virus (HCV). nih.gov

A closely related analog, 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole , is noted for its role as a building block in the synthesis of more complex fluorinated molecules and as a pharmaceutical intermediate. smolecule.com The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, making such intermediates valuable in drug discovery programs. Preliminary research on this trifluorinated analog suggests potential antimicrobial and anticancer properties, highlighting the therapeutic promise of this class of compounds. smolecule.com The synthesis of various heterocyclic hybrids attached to the 2-phenylindole core is a common strategy to explore new pharmacological activities.

Materials Science and Photophysical Applications

Luminescent Properties and Fluorescence Characteristics

The 2-phenyl-1H-indole core is an inherently fluorescent structure. Studies on various indole (B1671886) and aniline (B41778) derivatives have shown that the neutral, non-ionized forms are typically the most fluorescent, with emission maxima often appearing around 350 nm. nih.gov The introduction of substituents and changes in the molecular environment can significantly alter these properties.

For the parent compound, 2-phenylindole (B188600) (2PI), embedding it in a rigid poly(vinyl alcohol) (PVA) film results in strong, structured fluorescence with a maximum at 370 nm and a surprisingly intense room temperature phosphorescence with a peak around 500 nm. nih.gov This demonstrates the high emissive potential of the core structure. The high fluorescence anisotropy (around 0.3) observed in the polymer matrix indicates that the dye molecule is highly immobilized. nih.gov

Derivatives of 2-phenylindole and carbazole (B46965) have been synthesized and shown to absorb light in the 200–375 nm range and emit light between 350–550 nm, with some solutions exhibiting large Stokes shifts up to 81 nm. researchgate.net The introduction of different functional groups onto the indole or phenyl rings allows for the tuning of emission colors. For instance, novel indole derivatives designed with a donor-π-acceptor (D-π-A) structure exhibit a red-shifted emission depending on the electron push-pull character of the substituents. mdpi.com

The table below summarizes the photophysical properties of 2-phenylindole and a related derivative.

CompoundMediumAbsorption Max (λ_abs)Emission Max (λ_em)Stokes ShiftReference
2-Phenylindole (2PI)Poly(vinyl alcohol) film---370 nm (Fluorescence)--- nih.gov
2-Phenylindole (2PI)Poly(vinyl alcohol) film---~500 nm (Phosphorescence)--- nih.gov
2-Phenylindole/Carbazole DerivativesSolution200-375 nm350-550 nmup to 81 nm researchgate.net

Data presented is for the parent compound and related derivatives, as specific data for 5,7-difluoro-2-phenyl-1H-indole is not publicly available.

Investigation of Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

Traditional fluorescent molecules often exhibit strong emission in dilute solutions but suffer from a significant decrease or complete loss of luminescence in concentrated solutions or the solid state. This phenomenon, known as aggregation-caused quenching (ACQ), is a major obstacle for applications in solid-state devices. researchgate.net ACQ arises from the formation of non-emissive aggregates (e.g., H-aggregates) and intermolecular π–π stacking, which create pathways for non-radiative decay. nih.gov

In contrast, some molecules exhibit the opposite behavior, known as aggregation-induced emission (AIE). These "AIEgens" are weakly or non-emissive in solution but become highly luminescent upon aggregation or in the solid state. nih.govrsc.org The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, in the aggregated state. nih.gov By locking these non-radiative decay pathways, the energy is redirected into radiative emission, leading to enhanced fluorescence. sci-hub.se

While specific studies on the AIE/ACQ behavior of this compound are not available, research on related structures provides valuable insights. For example, some derivatives of 2-phenylindole bearing a benzophenone (B1666685) unit have been shown to exhibit aggregation-induced enhanced emission characteristics. researchgate.net Similarly, a platinum complex containing a 4,6-difluoro-1,3-di(2-pyridyl)benzene ligand demonstrates luminescence color changes due to aggregation, a phenomenon linked to AIE. nih.gov This suggests that the rigid structure of the indole core combined with fluorination could potentially lead to AIE properties by controlling intermolecular interactions and restricting molecular motions in the solid state.

Applications in Optoelectronics and Organic Photovoltaics (OPV) as Active Materials

The favorable photophysical and charge-transporting properties of 2-phenylindole derivatives make them excellent candidates for use in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). researchgate.net In an OLED, host materials are used to form a matrix for phosphorescent or fluorescent emitters, facilitating charge transport and energy transfer.

Derivatives of 2-phenylindole and carbazole have been developed as host materials for phosphorescent OLEDs (PhOLEDs). researchgate.net These materials possess high triplet energy levels (typically 2.88–3.04 eV), which is crucial for efficiently confining the triplet excitons of the guest emitter and preventing back-energy transfer. researchgate.net OLEDs fabricated using twin derivatives of 2-phenylindolylcarbazolylmethane as the host material have demonstrated promising performance, with low turn-on voltages of 3.1-3.7 V and reduced efficiency roll-offs. researchgate.net

Benzophenone-based derivatives, which can incorporate indole units, have also been widely explored as both host materials and emitters in OLEDs. mdpi.com The combination of the electron-accepting benzophenone core with various donor moieties allows for the creation of materials with thermally activated delayed fluorescence (TADF), a mechanism that can achieve 100% internal quantum efficiency. mdpi.com Sky-blue OLEDs have been successfully fabricated using novel polycyclic fused amide derivatives combined with acridine (B1665455) donors, achieving a maximum external quantum efficiency (EQE) of 4.94% and a luminance of 7761 cd m⁻². nih.gov Similarly, blue OLEDs using pyrene-benzimidazole derivatives have reached an EQE of 4.3%. nih.gov The performance of these devices highlights the potential of indole-based structures in developing efficient and stable emitters for next-generation displays and lighting.

The table below shows the performance of OLEDs using materials related to the 2-phenylindole scaffold.

Device RoleEmitter/Host MaterialMax. EQE (%)Emission ColorTurn-on Voltage (V)Reference
Host2-Phenylindolylcarbazolylmethane derivative------3.1 researchgate.net
EmitterBSQ-DMAC (Acridine-based)4.94%Sky-Blue2.8 nih.gov
EmitterPyrene-Benzimidazole derivative (Compound B)4.3%Pure Blue3.5 nih.gov

Data is for related indole and benzimidazole-based systems, illustrating the potential of this class of compounds in OLEDs.

Development for Fluorescence Sensing and Bioimaging Probes

The indole scaffold is a key component in many fluorescent chemosensors due to its inherent fluorescence and ability to act as a hydrogen bond donor. spectroscopyonline.commdpi.com These sensors are designed to detect specific ions or molecules through changes in their fluorescence output, such as "turn-on" or "turn-off" responses.

Indole-based fluorescent sensors have been successfully developed for the detection of various ions. For instance, an indole-hydrazone receptor was synthesized and shown to be an efficient colorimetric and "turn-on" fluorescent sensor for fluoride (B91410) anions (F⁻). nih.gov Another indole-based chemosensor demonstrated high selectivity and a significant fluorescence enhancement for fluoride ions, with a very low detection limit of 3.2 nM, and was successfully used for bioimaging in living cells. spectroscopyonline.com Similarly, an indole-based probe was developed for the fluorescent "turn-on" detection of zinc ions (Zn²⁺) in aqueous media and was applied to imaging in zebrafish. mdpi.com

The development of sensors with AIE properties is particularly advantageous as it can lead to low background noise and high signal-to-noise ratios. rsc.orgrsc.org Probes based on AIE can be designed to be non-fluorescent in solution and only light up upon binding to the target analyte, which induces aggregation and restricts intramolecular motion. This principle has been used to create AIE-based fluorescent pH sensors. rsc.org The fluorination in this compound could enhance its properties as a hydrogen bond donor, potentially making it a highly sensitive and selective core for developing new fluorescent probes for anions or other biologically relevant species.

SensorTarget AnalyteResponse TypeDetection LimitApplicationReference
Indole-based chemosensor (FL)Fluoride (F⁻)Fluorescence turn-on3.2 nMCell Imaging spectroscopyonline.com
Indole-based probe (IH-Sal)Zinc (Zn²⁺)Fluorescence turn-on0.41 µMZebrafish Imaging mdpi.com
Indole Hydrazone receptorFluoride (F⁻)Colorimetric & Fluorescence turn-on---Anion Sensing nih.gov

Table showcases examples of indole-based fluorescent sensors for various analytes.

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is paramount for the future exploration of 5,7-difluoro-2-phenyl-1H-indole and its analogs. Current synthetic strategies often involve multi-step processes that may utilize harsh reagents and require significant purification efforts. Future research should prioritize the development of novel, sustainable synthetic routes.

Green chemistry principles offer a roadmap for this endeavor. The exploration of one-pot reactions, multicomponent reactions, and flow chemistry approaches could significantly improve efficiency and reduce waste. smolecule.combldpharm.com For instance, the use of microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for various indole (B1671886) derivatives and could be adapted for the synthesis of this compound. bldpharm.com Furthermore, investigating the use of recyclable catalysts, such as solid-supported catalysts or biocatalysts, could enhance the sustainability of the synthetic process. Mechanochemical methods, which involve solvent-free or low-solvent reactions, present another promising avenue for the green synthesis of indole-containing compounds. rsc.org

Advanced Spectroscopic and Structural Biology Correlations for Deeper Mechanistic Understanding

A thorough understanding of the structure-activity relationships of this compound is crucial for its rational design as a therapeutic agent. Advanced spectroscopic techniques are indispensable tools for elucidating the fine details of its molecular structure and electronic properties.

While standard spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry provide fundamental characterization, more advanced techniques can offer deeper insights. researchgate.netchemicalbook.comnist.gov Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, can definitively assign proton and carbon signals, which is particularly important for complex substituted indoles. Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool to probe the local electronic environment of the fluorine substituents and their interactions with the rest of the molecule. nih.gov Changes in the ¹⁹F chemical shifts upon binding to a biological target can provide valuable information about the binding mode and mechanism of action.

Furthermore, single-crystal X-ray crystallography can provide the definitive three-dimensional structure of this compound, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. This structural information is invaluable for computational modeling and understanding its interaction with biological macromolecules.

Comprehensive Elucidation of Molecular Mechanisms of Action and Potential Off-Target Interactions

Preliminary investigations suggest that this compound may possess anticancer and antimicrobial properties. smolecule.com However, the precise molecular mechanisms underlying these activities remain to be fully elucidated. Future research should focus on identifying the specific biological targets of this compound and unraveling the signaling pathways it modulates.

For its potential anticancer activity, studies should investigate its effects on key cellular processes such as cell cycle progression, apoptosis, and cell migration. nih.gov Techniques like Western blotting, flow cytometry, and live-cell imaging can be employed to assess changes in protein expression and cellular behavior. Identifying the direct binding partners of the compound through methods like affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA) will be critical.

Equally important is the evaluation of potential off-target interactions to assess the compound's selectivity and potential for side effects. Comprehensive screening against a panel of kinases, receptors, and enzymes will provide a broader picture of its pharmacological profile. Understanding off-target effects is a critical step in the preclinical development of any potential drug candidate.

Design and Synthesis of Highly Selective and Potent Analogs for Specific Biological Targets

The this compound scaffold provides a versatile platform for the design and synthesis of analogs with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are central to this effort.

By systematically modifying the substituents on the indole ring and the phenyl group, researchers can explore how these changes affect biological activity. For example, introducing different functional groups at various positions of the phenyl ring or modifying the substitution pattern on the indole core could lead to enhanced interactions with the target protein. The synthesis of a library of analogs will allow for a comprehensive exploration of the chemical space around the parent molecule. nist.govresearchgate.net The insights gained from SAR studies will guide the rational design of next-generation compounds with optimized pharmacological properties.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and can significantly accelerate the development of this compound-based therapeutics. nih.gov

AI/ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. pnrjournal.com These models can then be used to:

Predict the biological activity of virtual or yet-to-be-synthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing.

Identify potential off-targets by predicting the compound's interaction with a wide range of proteins.

Optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and predict potential toxicity, reducing the likelihood of late-stage failures in drug development.

Generate novel molecular structures with desired properties using de novo drug design algorithms.

By leveraging the power of AI and ML, researchers can navigate the vast chemical space more efficiently and make more informed decisions in the drug design process.

Expansion into Emerging Therapeutic Areas and Novel Material Science Applications

Beyond its initial investigation for anticancer and antimicrobial activities, the unique properties of this compound may lend themselves to a broader range of applications.

In the realm of therapeutics, its potential as an antiviral agent could be explored, given that many indole derivatives have shown promise in this area. nih.govnih.gov Neurological disorders are another potential avenue, as the indole scaffold is a common feature in many neuroactive compounds.

In material science, the introduction of fluorine atoms can significantly alter the electronic and physical properties of organic molecules. omicsonline.org This opens up possibilities for using this compound and its derivatives in the development of:

Organic light-emitting diodes (OLEDs): The fluorescence properties of indole derivatives could be tuned for applications in display and lighting technologies.

Organic photovoltaics (OPVs): Fluorinated organic materials can have favorable electronic properties for use in solar cells.

Sensors: The compound's interaction with specific analytes could be harnessed to develop chemical sensors.

The exploration of these emerging areas will require interdisciplinary collaboration between chemists, biologists, and material scientists to fully realize the translational potential of this versatile molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,7-difluoro-2-phenyl-1H-indole, and how do reaction conditions influence yields?

  • Answer : The synthesis of fluorinated indoles often involves palladium-catalyzed cross-coupling reactions or copper-mediated click chemistry. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole groups to indole scaffolds . Optimizing solvent systems (e.g., PEG-400/DMF mixtures) and reaction times (e.g., 12 hours at room temperature) improves yields. Column chromatography with gradients (e.g., 70:30 ethyl acetate/hexane) is critical for purification . Fluorination steps may require selective electrophilic substitution or halogen exchange reactions .

Q. How can NMR spectroscopy (¹H, ¹³C, ¹⁹F) be utilized to confirm the structure of this compound?

  • Answer :

  • ¹H NMR : Look for aromatic proton signals between δ 6.8–8.4 ppm, with splitting patterns indicating coupling with fluorine atoms (e.g., doublets or triplets due to vicinal F atoms) .
  • ¹³C NMR : Fluorine-induced deshielding shifts carbons adjacent to F atoms by ~5–15 ppm .
  • ¹⁹F NMR : Distinct signals for 5- and 7-F positions (e.g., δ −110 to −120 ppm for aryl-F) confirm regioselective fluorination .

Q. What role do fluorine substituents play in modulating the electronic and steric properties of the indole scaffold?

  • Answer : Fluorine atoms increase electron-withdrawing effects, stabilizing reactive intermediates (e.g., in electrophilic substitution) and enhancing metabolic stability. The 5,7-difluoro configuration introduces steric hindrance, potentially influencing binding interactions in biological targets. Comparative studies with mono-fluoro analogs (e.g., 5-fluoroindole vs. 5,7-difluoroindole) reveal altered π-stacking and dipole interactions .

Advanced Research Questions

Q. How can crystallographic software (e.g., ORTEP-3, WinGX) resolve ambiguities in the puckering geometry of the indole ring system?

  • Answer :

  • ORTEP-3 : Visualizes thermal ellipsoids to assess positional disorder in fluorine atoms or phenyl substituents .
  • WinGX : Refines X-ray data using Cremer-Pople puckering parameters to quantify nonplanarity in the indole ring. For example, amplitude (q) and phase angle (φ) coordinates define deviations from planarity, critical for understanding conformational flexibility .
  • Case Study : Analysis of 2-phenylindole derivatives shows q ≈ 0.2–0.3 Å for moderate puckering, influenced by fluorine’s electronegativity .

Q. What strategies address contradictions in biological activity data for this compound derivatives?

  • Answer :

  • Methodological Triangulation : Combine in vitro assays (e.g., enzyme inhibition) with computational docking to validate target engagement .
  • Batch Variability Analysis : Monitor purity via HPLC and HRMS to rule out synthetic byproducts (e.g., triazole regioisomers or dehalogenated impurities) .
  • Meta-Analysis : Compare datasets across fluorinated indole analogs to identify trends obscured by experimental noise .

Q. How can palladium-catalyzed methodologies be optimized for late-stage functionalization of this compound?

  • Answer :

  • Ligand Screening : Use bulky phosphine ligands (e.g., XPhos) to suppress β-hydride elimination in Suzuki-Miyaura couplings .
  • Direct C–H Activation : Employ Pd(OAc)₂ with directing groups (e.g., -CONHR) to introduce aryl/heteroaryl substituents at the indole 3-position .
  • Fluorine Retention : Ensure mild reaction conditions (e.g., <100°C) to prevent defluorination, verified by ¹⁹F NMR .

Q. What computational methods predict the impact of 5,7-difluoro substitution on indole’s photophysical properties?

  • Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps and charge distribution. Fluorine’s inductive effect reduces electron density at the indole nitrogen, altering fluorescence quantum yields .
  • TD-DFT : Simulate UV-Vis spectra to correlate substituent positions with absorption maxima shifts (e.g., 5,7-difluoro vs. 4,6-difluoro isomers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.